molecular formula C16H11FO2 B8816567 4-(3-fluorophenyl)-7-methyl-2H-chromen-2-one CAS No. 1044277-06-6

4-(3-fluorophenyl)-7-methyl-2H-chromen-2-one

Cat. No.: B8816567
CAS No.: 1044277-06-6
M. Wt: 254.25 g/mol
InChI Key: WYRSRBUJZGHUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorophenyl)-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H11FO2 and its molecular weight is 254.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

1044277-06-6

Molecular Formula

C16H11FO2

Molecular Weight

254.25 g/mol

IUPAC Name

4-(3-fluorophenyl)-7-methylchromen-2-one

InChI

InChI=1S/C16H11FO2/c1-10-5-6-13-14(9-16(18)19-15(13)7-10)11-3-2-4-12(17)8-11/h2-9H,1H3

InChI Key

WYRSRBUJZGHUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-methyl-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate (5 g, 16.2 mmol) and 3-fluorobenzeneboronic acid (2.5 g, 17.9 mmol) in THF (75 mL), tricyclohexylphosphine (227 mg, 0.81 mmol) and potassium fluoride (3.3 g, 56.8 mmol) were added. The reaction mixture was purged twice with nitrogen before palladium (II) acetate (146 mg, 0.65 mmol) was added. After 16 hours stirring at room temperature, the reaction mixture was filtered over celite and the filtrate was concentrated under reduced pressure. The crude residue obtained was purified by column chromatography (CH2Cl2/Hexanes, 70:30). To afford the title compound 1H NMR (400 MHz, acetone-d6): 7.7-7.6 (m, 1H), 7.45-7.3 (m, 4H), 7.26 (s, 1H), 7.18 (d, 1H), 6.3 (s, 1H), 2.47 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
146 mg
Type
catalyst
Reaction Step Two

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